1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

Catalog No.
S1776575
CAS No.
186800-61-3
M.F
C41H77NNaO11P
M. Wt
814.027
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N...

CAS Number

186800-61-3

Product Name

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

IUPAC Name

sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

Molecular Formula

C41H77NNaO11P

Molecular Weight

814.027

InChI

InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1

InChI Key

CSBBOJBLMMDIFP-GKEJWYBXSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

16:0 Succinyl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)(DPPE), is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.

Application in Hepatitis C Treatment

Scientific Field: This application falls under the field of Biomedical Research, specifically in the development of treatments for Hepatitis C .

Summary of the Application: 16:0 Succinyl PE is used in the production of a specific copolymer, PHEA-EDA-DPPE-GAL . This copolymer is then used in the preparation of nanoparticles loaded with a prodrug of ribavirin (RBV), a medication used to treat Hepatitis C . The goal of this application is to create hepatic cell-targeted carriers for the treatment of Hepatitis C .

Methods of Application or Experimental Procedures: The specific methods involve the synthesis of the PHEA-EDA-DPPE-GAL copolymer using 16:0 Succinyl PE . This copolymer is then used to prepare nanoparticles loaded with RBV tripalmitate . These nanoparticles are designed to target hepatic cells, exploiting the presence of carbohydrate receptors in the liver .

Application in Liposome Construction

Scientific Field: This application falls under the field of Biomedical Research, specifically in the construction of Liposomes .

Summary of the Application: 16:0 Succinyl PE is used to simulate a biological phospholipid membrane . Liposomes, which are the main component of vesicles with concentric phospholipid bilayer membranes, can be constructed using this compound . These liposomes can be used to construct drug delivery systems for anti-cancer and anti-infection fields .

Methods of Application or Experimental Procedures: The specific methods involve the use of 16:0 Succinyl PE to form liposomes . Highly polar water-soluble payloads can be trapped in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This makes it especially useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a phospholipid compound characterized by its unique structure, which includes two palmitic acid chains attached to a glycerol backbone, along with a phosphoethanolamine head group modified by a succinyl group. Its molecular formula is C₄₁H₇₇NO₁₁PNa, and it has a molecular weight of approximately 814.014 g/mol. This compound is known for its stability and purity, often exceeding 99% in commercial preparations .

  • Participate in membrane formation: The presence of fatty acid chains suggests this compound could interact with biological membranes [].
  • Act as a signaling molecule: Certain phospholipids can function as signaling molecules in cells. The amide linkage in this molecule might be crucial for a specific signaling function, but further research is needed [].
  • They may irritate skin and eyes upon contact.
  • Organic solvents used in their handling can be flammable and require appropriate precautions.

  • Esterification: The reaction between palmitic acid and glycerol forms the glycerol backbone with ester bonds.
  • Phosphorylation: The addition of phosphoric acid to the glycerol backbone creates the phosphoethanolamine moiety.
  • Succinylation: The introduction of succinic anhydride or succinic acid leads to the formation of the succinyl group on the nitrogen atom of the phosphoethanolamine.
  • Neutralization: Finally, sodium hydroxide is used to neutralize the compound, resulting in the sodium salt form .

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exhibits significant biological activity, particularly in drug delivery systems. Its amphiphilic nature allows it to form lipid bilayers or micelles, facilitating the encapsulation and transport of hydrophobic drugs. Additionally, it has been studied for its potential in enhancing cellular uptake due to its ability to interact with cell membranes .

The synthesis methods for this compound typically involve:

  • Chemical Synthesis: Utilizing organic synthesis techniques that include esterification and phosphorylation under controlled conditions.
  • Enzymatic Methods: Employing specific enzymes that catalyze the formation of phospholipids from fatty acids and glycerol derivatives.

Commercial suppliers often provide detailed protocols for synthesizing this compound in laboratory settings .

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) has various applications:

  • Drug Delivery Systems: Used as a carrier for pharmaceuticals due to its ability to form liposomes.
  • Biotechnology: Employed in the formulation of vaccines and gene delivery systems.
  • Cosmetics: Incorporated into skincare products for its emulsifying properties.

Its versatility makes it valuable in both research and industrial applications .

Studies have shown that this compound interacts effectively with biological membranes, influencing membrane fluidity and permeability. Its ability to form stable liposomal structures enhances drug solubility and bioavailability. Interaction studies often focus on how these liposomes can improve targeted drug delivery mechanisms in various therapeutic contexts .

Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt). Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
1,2-dipalmitoyl-sn-glycero-3-phosphocholineContains palmitic acid chainsCholine head group instead of ethanolamine
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamineSimilar backbone but lacks succinyl modificationNo succinyl group; simpler structure
1,2-dioleoyl-sn-glycero-3-phosphoethanolamineContains unsaturated oleic acid chainsDifferent fatty acid composition
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerolContains palmitic acid chainsGlycerol head group instead of ethanolamine

The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) lies in its functionalized head group which enhances its solubility and interaction with biological systems compared to other similar compounds .

Dates

Last modified: 08-15-2023

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